Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the CAS Number: 427878-41-9 . It has a molecular weight of 239.66 . The compound is a yellow solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.66 . It is a yellow solid and is stored at temperatures between 0-8°C .
Scientific Research Applications
Synthesis and Structural Characterization
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has been a subject of study in the synthesis and structural characterization of novel compounds. For instance, a study focused on synthesizing a related compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a multi-step process. The structures of intermediates and target products were characterized using various analytical techniques like NMR and FTIR (Wan-Fen Lil, 2015).
Potential PET Tracers for Imaging
The compound has been studied for its potential in Positron Emission Tomography (PET) imaging. A study synthesized carbon-11-labeled derivatives of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine as potential PET tracers for imaging p38α mitogen-activated protein kinase. This research highlights the compound's potential in diagnostic imaging and targeted therapeutics (Min Wang, Mingzhang Gao, & Q. Zheng, 2014).
Antiproliferative Activities Against Cancer Cells
Research has also explored the antiproliferative activities of pyrrolo[2,1-f][1,2,4]triazine derivatives against human tumor cells. One study synthesized various derivatives and evaluated their inhibitory effects on A431 cells. The introduction of specific structural moieties to the pyrrolotriazine core was found to enhance antiproliferative activities, indicating the compound's potential in developing novel antitumor agents (Yaling Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMADRWWQDVUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592050 | |
Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427878-41-9 | |
Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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